molecular formula C17H15ClF2N2O2S B2946501 3-chloro-5-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]pyridin-2-ol CAS No. 1705093-44-2

3-chloro-5-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]pyridin-2-ol

Cat. No.: B2946501
CAS No.: 1705093-44-2
M. Wt: 384.83
InChI Key: VQCDWQUIRIJFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]pyridin-2-ol is a complex organic compound that features a pyridine ring substituted with chlorine and hydroxyl groups, along with a thiazepane ring attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]pyridin-2-ol typically involves multiple steps, including the formation of the thiazepane ring and the subsequent attachment of the difluorophenyl group. Common synthetic routes may involve:

    Formation of the Thiazepane Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.

    Attachment of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where the difluorophenyl group is introduced using a halogenated precursor.

    Final Assembly: The final step involves the coupling of the thiazepane-difluorophenyl intermediate with the chloropyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the thiazepane ring can be reduced to form an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-5-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]pyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridin-2-ol
  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 5-chloro-3-(trifluoromethyl)pyridin-2-ol

Uniqueness

3-chloro-5-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]pyridin-2-ol is unique due to the presence of both a thiazepane ring and a difluorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study for various applications.

Properties

IUPAC Name

3-chloro-5-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O2S/c18-13-7-10(9-21-16(13)23)17(24)22-4-3-15(25-6-5-22)12-8-11(19)1-2-14(12)20/h1-2,7-9,15H,3-6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCDWQUIRIJFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.